Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC18645284
Molecular Formula: C11H11BrN2O3
Molecular Weight: 299.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrN2O3 |
|---|---|
| Molecular Weight | 299.12 g/mol |
| IUPAC Name | ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C11H11BrN2O3/c1-3-17-11(15)8-6-14-5-7(12)9(16-2)4-10(14)13-8/h4-6H,3H2,1-2H3 |
| Standard InChI Key | PLTZFOZEETYAGM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN2C=C(C(=CC2=N1)OC)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate, reflects its substituent positions. Its molecular formula is C₁₁H₁₁BrN₂O₃, with a molecular weight of 299.12 g/mol. Key features include:
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Imidazo[1,2-a]pyridine core: A fused bicyclic system combining a five-membered imidazole ring and a six-membered pyridine ring.
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Bromine at C6: Enhances electrophilic substitution reactivity.
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Methoxy group at C7: Influences electronic distribution and solubility.
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Ethyl carboxylate at C2: Provides a handle for further functionalization.
The SMILES notation is CCOC(=O)C1=CN2C=C(C(=CC2=N1)OC)Br, and the InChIKey is PLTZFOZEETYAGM-UHFFFAOYSA-N .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁BrN₂O₃ | |
| Molecular Weight | 299.12 g/mol | |
| Melting Point | Not reported (solid at RT) | |
| Solubility | Soluble in DMSO, Ethyl Acetate | |
| Stability | Stable under inert conditions |
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically involves cyclization reactions. A common approach starts with 2-amino-5-bromopyridine, which undergoes condensation with ethyl 2-chloroacetoacetate in the presence of a base (e.g., NaHCO₃) under reflux conditions . Microwave-assisted methods have reduced reaction times to 20–30 minutes with yields exceeding 70% .
Table 2: Representative Synthesis Conditions
| Starting Material | Reagents/Conditions | Yield |
|---|---|---|
| 2-Amino-5-bromopyridine | Ethyl 2-chloroacetoacetate, NaOH, EtOH, 50°C, 24h | 65% |
| N-Propargylpyridinium salt | NaOH (aq), RT, 5 min | 95% |
Green Chemistry Approaches
Recent advances emphasize solvent-free or aqueous conditions. For example, NaOH-promoted cycloisomerizations in water yield the product quantitatively within minutes, improving atom economy and reducing waste .
Chemical Reactivity and Functionalization
| Activity | Value | Method |
|---|---|---|
| CYP1A2 Inhibition | IC₅₀ = 0.8 μM | |
| CYP2C19 Inhibition | IC₅₀ = 1.2 μM | |
| Anti-TB Activity | MIC = 2–8 μg/mL |
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for structure-activity relationship (SAR) studies. For example:
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Replacement of bromine with chlorine reduces CYP inhibition but enhances antibacterial activity.
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Methoxy-to-hydroxy conversion improves solubility but decreases metabolic stability .
Prodrug Design
The ethyl ester can be hydrolyzed in vivo to the corresponding carboxylic acid, enabling prodrug strategies for enhanced bioavailability .
Comparison with Structural Analogs
Table 4: Analog Comparison
| Compound | Key Differences | Biological Profile |
|---|---|---|
| Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | Lacks methoxy group | Weaker CYP inhibition |
| Ethyl 6-chloro-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate | Chlorine instead of bromine | Enhanced antibacterial |
| Imidazo[1,2-a]pyridine-7-carboxylic acid | Carboxylic acid at C7 | Improved solubility |
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